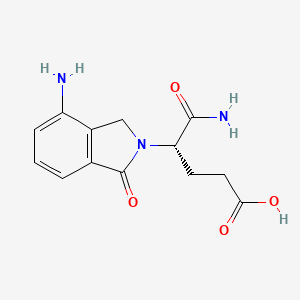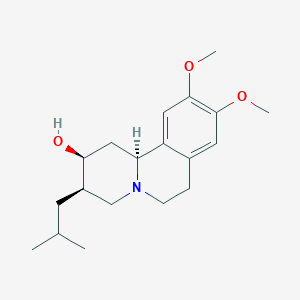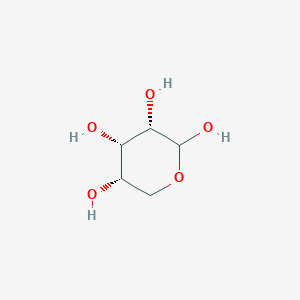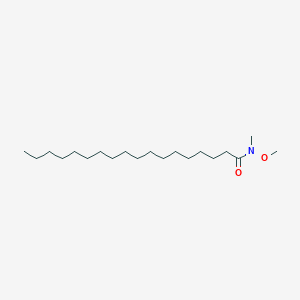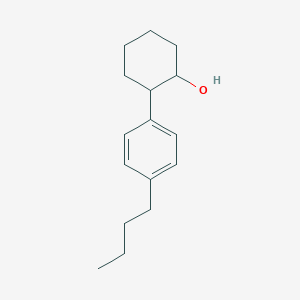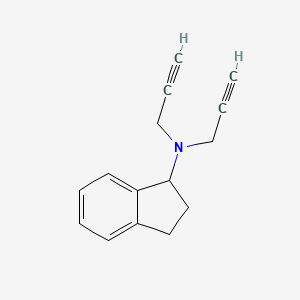![molecular formula C22H17N3O5 B13407598 (11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione](/img/structure/B13407598.png)
(11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione is a complex organic molecule characterized by its unique tetracyclic structure. This compound features a benzodioxole moiety, which is known for its presence in various bioactive molecules, and a triazatetracyclic core, which contributes to its chemical stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione typically involves multi-step organic synthesis. The process begins with the preparation of the benzodioxole precursor, followed by the construction of the triazatetracyclic core through a series of cyclization reactions. Key reagents and conditions include the use of strong acids or bases to facilitate cyclization and the application of heat to drive the reactions to completion.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors to maintain precise control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
The compound (11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione undergoes various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The triazatetracyclic core can be reduced under mild conditions to yield partially hydrogenated products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzodioxole ring and the triazatetracyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Major Products
Major products formed from these reactions include quinone derivatives from oxidation, partially hydrogenated compounds from reduction, and substituted derivatives from substitution reactions.
科学的研究の応用
Chemistry
In chemistry, (11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential bioactivity. The benzodioxole moiety is known to interact with various biological targets, making this compound a candidate for drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to modulate biological pathways makes it a promising candidate for the treatment of various diseases.
Industry
In industry, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals. Its unique structure and reactivity make it valuable for the production of high-performance materials.
作用機序
The mechanism of action of (11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione involves its interaction with specific molecular targets. The benzodioxole moiety can bind to enzymes and receptors, modulating their activity. The triazatetracyclic core can interact with nucleic acids, affecting gene expression and protein synthesis. These interactions lead to changes in cellular pathways and biological responses.
類似化合物との比較
Similar Compounds
Similar compounds include other benzodioxole-containing molecules and triazatetracyclic compounds. Examples include:
- (11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione analogs with different substituents on the benzodioxole ring.
- Triazatetracyclic compounds with varying degrees of saturation and different functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a benzodioxole moiety and a triazatetracyclic core. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C22H17N3O5 |
|---|---|
分子量 |
403.4 g/mol |
IUPAC名 |
(11R,17R)-17-(1,3-benzodioxol-5-yl)-13-methyl-2,13,16-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3,5,7-tetraene-9,12,15-trione |
InChI |
InChI=1S/C22H17N3O5/c1-24-9-16(26)25-19(11-6-7-14-15(8-11)30-10-29-14)18-17(20(25)22(24)28)21(27)12-4-2-3-5-13(12)23-18/h2-8,19-20H,9-10H2,1H3,(H,23,27)/t19-,20-/m1/s1 |
InChIキー |
LHAYVUMFGJKOJI-WOJBJXKFSA-N |
異性体SMILES |
CN1CC(=O)N2[C@@H](C3=C([C@@H]2C1=O)C(=O)C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
正規SMILES |
CN1CC(=O)N2C(C3=C(C2C1=O)C(=O)C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


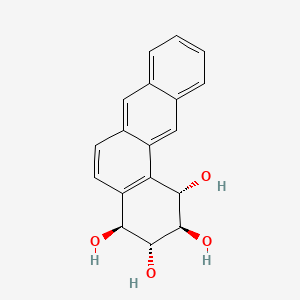
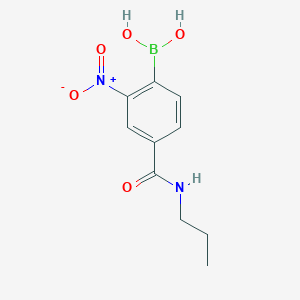
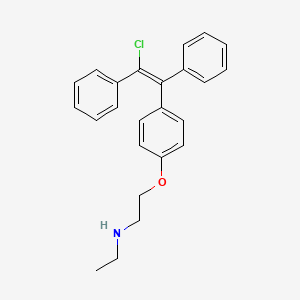
![[(2R,6S)-6-[(3S,8S,9S,10R,13S,14S,16S,17R)-3-(2,2-dimethylpropanoyloxy)-16-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptyl] 2,2-dimethylpropanoate](/img/structure/B13407529.png)

